N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
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Overview
Description
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with norleucine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in anhydrous conditions using solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the chromen-2-one scaffold.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs. Substitution reactions can result in a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one scaffold can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the chromen-2-one scaffold .
Comparison with Similar Compounds
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Dicoumarol: Another anticoagulant compound derived from coumarin.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the norleucine moiety, which can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C20H25NO7 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-17(22)10-13-11(2)18-15(27-4)8-12(26-3)9-16(18)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
CIUHAJPREPTODB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |
Origin of Product |
United States |
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